molecular formula C8H9FO2 B091222 1-fluoro-2,4-dimethoxybenzene CAS No. 17715-70-7

1-fluoro-2,4-dimethoxybenzene

Cat. No.: B091222
CAS No.: 17715-70-7
M. Wt: 156.15 g/mol
InChI Key: QLJNEPOEZGFNEA-UHFFFAOYSA-N
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Description

1-fluoro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2. It is a fluorinated aromatic compound characterized by the presence of two methoxy groups and one fluorine atom attached to a benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

2,4-Dimethoxy-1-fluorobenzene, also known as 1-fluoro-2,4-dimethoxybenzene, is a benzene derivative. Its primary targets are aromatic compounds in organic synthesis . These aromatic compounds play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of molecules.

Mode of Action

The compound interacts with its targets through a process known as Friedel-Crafts acylation . This reaction involves the formation of carbon-carbon bonds, which is a critical step in organic synthesis . The compound can also undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The Friedel-Crafts acylation and electrophilic aromatic substitution reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds . These reactions can affect downstream processes by introducing new functional groups to the aromatic compounds, thereby altering their chemical properties and reactivities.

Pharmacokinetics

The compound’s lipophilicity, indicated by its Log Po/w values, suggests good bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Dimethoxy-1-fluorobenzene’s action largely depend on the specific context of its use. In organic synthesis, the compound’s ability to undergo Friedel-Crafts acylation and electrophilic aromatic substitution can lead to the formation of a wide range of products with diverse properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethoxy-1-fluorobenzene. For instance, the Friedel-Crafts acylation requires more than stoichiometric amounts and strictly anhydrous conditions, and it produces corrosive acid wastes . Therefore, the reaction conditions and the nature of the catalysts used can greatly affect the outcome of the reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-fluoro-2,4-dimethoxybenzene involves the fluorination of methyl phenyl ether. The specific steps are as follows :

  • Dissolve methyl phenyl ether in a suitable solvent.
  • Add a fluorinating agent, such as hydrogen fluoride or metal fluoride.
  • Conduct the reaction under controlled temperature and reaction time.
  • Filter the product and perform necessary purification steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the product is often purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-fluoro-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-fluoro-2,4-dimethoxybenzene is unique due to the specific positioning of its methoxy and fluorine substituents, which confer distinct reactivity patterns compared to other fluorinated methoxybenzenes. This unique structure allows for selective reactions and applications in various fields .

Properties

IUPAC Name

1-fluoro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNEPOEZGFNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374316
Record name 2,4-Dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17715-70-7
Record name 1-Fluoro-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17715-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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